ABT-767
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT767; ABT 767; ABT-767 |
Origin of Product |
United States |
Molecular Mechanism of Action of Abt 767
Cellular Consequences of PARP Inhibition by ABT-767
The inhibition of PARP by this compound leads to several significant cellular consequences, primarily impacting DNA integrity and cell survival, especially in cancer cells.
Promotion of Apoptosis
A key cellular consequence of PARP inhibition by this compound is the promotion of apoptosis, or programmed cell death cancer.govmedkoo.com. By preventing PARP-mediated DNA repair, this compound leads to an enhanced accumulation of DNA strand breaks and genomic instability within the cell cancer.govmedkoo.com. In normal cells, alternative DNA repair pathways, notably homologous recombination (HR), can often compensate for the inhibited BER pathway and repair the accumulating DSBs asjo.in. However, many cancer cells, particularly those with mutations in genes like BRCA1 or BRCA2, are deficient in HR nih.govasjo.in. In these HR-deficient cells, the inability to effectively repair the increased load of DNA damage caused by PARP inhibition leads to a catastrophic level of genomic instability mdpi.comasjo.in. This irreparable DNA damage triggers cellular checkpoints and ultimately activates apoptotic pathways, leading to the selective death of cancer cells cancer.govmdpi.commedkoo.comasjo.in.
Enhancement of DNA-Damaging Agent Cytotoxicity
This compound has the capacity to enhance the cytotoxicity of various DNA-damaging agents, functioning as a chemosensitizer and radiosensitizer cancer.govmedkoo.com. Chemotherapeutic drugs and radiotherapy often exert their effects by inducing DNA damage in rapidly proliferating cancer cells nih.govtandfonline.com. However, cancer cells frequently develop mechanisms to repair this damage, leading to resistance nih.govfrontiersin.org.
When this compound inhibits PARP, it prevents the efficient repair of single-strand breaks induced by these agents asjo.inaacrjournals.org. This leads to an increased persistence of DNA lesions, which are then converted into more severe double-strand breaks during DNA replication mdpi.comasjo.in. For cancer cells already struggling with DNA repair, particularly those with HR deficiencies, the additional burden of unrepaired DNA damage due to PARP inhibition by this compound significantly amplifies the cytotoxic effects of other DNA-damaging therapies asjo.inaacrjournals.org. This synergistic effect is a cornerstone of PARP inhibitor therapy, allowing for more effective elimination of cancer cells when combined with conventional treatments asjo.in.
Reversal of Tumor Cell Chemo- and Radioresistance Mechanisms
This compound demonstrates the ability to reverse mechanisms of chemo- and radioresistance in tumor cells cancer.govmedkoo.com. Tumor cells frequently develop resistance to standard treatments, such as platinum-based chemotherapy, which presents a significant challenge in oncology nih.govfrontiersin.org. This resistance often arises from the activation or upregulation of DNA repair pathways that allow cancer cells to overcome the damage induced by therapeutic agents nih.govcancerbiomed.org.
This compound, by inhibiting PARP, can disrupt these repair mechanisms, thereby re-sensitizing resistant tumor cells to treatment cancer.govmedkoo.com. Clinical observations have shown that responses to PARP inhibitors like this compound are predominantly seen in cancers characterized by homologous recombination deficiency (HRD), such as high-grade serous ovarian cancer and BRCA-mutated solid tumors nih.govpatsnap.comcancerindex.org. In these contexts, this compound exploits the pre-existing DNA repair vulnerability, overcoming resistance that might otherwise be mediated by an intact PARP-dependent repair system asjo.in. Furthermore, research indicates that low levels of certain DNA repair proteins, such as 53BP1, can correlate with decreased anti-tumor efficacy of PARP inhibitors like this compound in HR-deficient ovarian cancers, highlighting how the compound's mechanism interacts with specific resistance pathways frontiersin.orgpatsnap.com. By inducing synthetic lethality in HR-deficient cells, this compound effectively bypasses or reverses common resistance mechanisms, offering a therapeutic avenue for otherwise refractory tumors asjo.in.
Table 2: Objective Response Rate (ORR) of this compound in Patients with Advanced Solid Tumors
| Patient Population | Objective Response Rate (RECIST 1.1) |
| All evaluable patients (n=80) | 21% (17/80) |
| Evaluable patients with ovarian cancer (n=71) | 20% (14/71) |
| Patients with ovarian cancer (RECIST 1.1 and/or CA-125) (n=80) | 30% (24/80) |
Note: Data derived from a phase 1 study of this compound nih.gov.
Table 3: Progression-Free Survival (PFS) in Ovarian Cancer Patients Treated with this compound
| HRD Status | Median Progression-Free Survival (months) |
| HRD positive | 6.7 |
| HRD negative | 1.8 |
Note: Data derived from a phase 1 study of this compound nih.gov.
Preclinical Efficacy and Mechanistic Studies of Abt 767
In Vitro Efficacy Studies
In vitro studies have provided crucial insights into the cellular responses to ABT-767, including its impact on cell line sensitivity, DNA repair pathways, cellular viability, and the induction of DNA damage markers.
Cell line sensitivity profiling to this compound has highlighted its differential effects based on the genetic background of cancer cells. Research utilizing BRCA1-mutant COV362 ovarian cancer cells has been instrumental in this profiling. A significant finding from these studies demonstrated that the deletion of the 53BP1 gene in BRCA1-mutant COV362 cells led to an increase in homologous recombination (HR) and, consequently, a decrease in sensitivity to PARP inhibitors, including this compound, in vitro. nih.govmedkoo.comcancer.govabbvie.commade-in-china.com This indicates that the presence and function of 53BP1 play a critical role in determining the responsiveness of BRCA1-mutant cells to this compound.
Clonogenic and plasmid-based homologous recombination (HR) repair assays were conducted to further understand the mechanistic actions of this compound. These assays were performed on BRCA1-mutant COV362 ovarian cancer cells, both with and without the deletion of the 53BP1 gene. The results from these assays confirmed that the deletion of 53BP1 in BRCA1-mutant COV362 cells led to an increase in HR activity. nih.govmedkoo.comcancer.govabbvie.commade-in-china.com This finding is critical as it illustrates how alterations in alternative DNA repair pathways can influence the sensitivity of cancer cells to PARP inhibitors.
Table 1: Effect of 53BP1 Deletion on Homologous Recombination in BRCA1-Mutant COV362 Cells
| Cell Line Type | 53BP1 Status | Homologous Recombination (HR) Activity | PARP Inhibitor Sensitivity (in vitro) |
| BRCA1-mutant COV362 | Intact | Baseline | Sensitive |
| BRCA1-mutant COV362 with 53BP1 | Deleted | Increased | Decreased |
While specific quantitative data such as IC50 values for this compound across a broad panel of cell lines were not detailed in the provided information, the observed decrease in PARP inhibitor sensitivity in BRCA1-mutant COV362 cells with 53BP1 deletion directly implies a reduced impact on cellular viability and proliferation in these specific cell populations when treated with this compound. nih.govmedkoo.comcancer.govabbvie.commade-in-china.com This suggests that the effectiveness of this compound in inhibiting cell growth and survival is modulated by the cellular DNA repair landscape.
As a PARP inhibitor, this compound is expected to induce DNA damage, particularly in cells with existing homologous recombination deficiencies. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs), and their inhibition leads to the accumulation of SSBs, which can then be converted into more severe double-strand breaks (DSBs) during DNA replication. cancer.gov The phosphorylated histone variant H2AX (γH2AX) is a widely recognized and early biomarker for the formation of DNA DSBs. nih.govnih.govambeed.comwikipedia.org Upon the occurrence of DSBs, H2AX is rapidly phosphorylated at serine 139 by kinases such as ATM, DNA-PK, and ATR, leading to the formation of γH2AX foci at the damage sites. nih.govnih.govambeed.comwikipedia.org While the provided research findings establish the general mechanism of PARP inhibitors in inducing DNA damage and the role of γH2AX as a marker, specific experimental data demonstrating the direct induction of γH2AX by this compound in preclinical in vitro studies were not explicitly detailed. However, its mechanism of action as a PARP inhibitor strongly suggests such an effect.
In Vivo Preclinical Efficacy Models
Preclinical in vivo studies are essential for evaluating the antitumor activity of novel compounds in a more complex biological system.
This compound has demonstrated antitumor activity in preclinical animal models. These animal studies indicated that this compound can enhance the sensitivity of tumor cells to chemotherapeutic agents, thereby improving their effectiveness in killing cancer cells. Furthermore, this compound was observed to cause tumors to shrink, particularly in models harboring BRCA1 or BRCA2 mutations. While the specific details regarding the establishment and comprehensive characterization (e.g., specific mouse strains, tumor xenograft models, or genetically engineered mouse models) of these preclinical animal models were not extensively described in the available literature, the reported antitumor activity confirms their utility in evaluating the efficacy of this compound. Human tumor cell line xenografts, where human cancer cells are implanted into immunodeficient mice, are commonly employed in preclinical drug efficacy testing for PARP inhibitors and are considered relevant models for investigating novel agents and their mechanisms of action.
Mechanistic Investigations of this compound Action in Preclinical Contexts
Preclinical Pharmacodynamic Endpoints of this compound
The preclinical pharmacodynamic evaluation of this compound has elucidated its precise mechanism of action and identified key biomarkers influencing its efficacy. These studies are crucial for understanding how the compound interacts with its biological targets and the cellular responses it elicits.
Mechanism of Action and Target Engagement this compound functions by selectively binding to PARP-1 and PARP-2, nuclear enzymes critical for DNA repair. By inhibiting these enzymes, this compound prevents the repair of damaged DNA, primarily through the disruption of the base excision repair (BER) pathway. This inhibition leads to an accumulation of DNA strand breaks and promotes genomic instability, ultimately triggering apoptosis in susceptible cells. fishersci.cafishersci.cawikipedia.org Furthermore, this compound has demonstrated the capacity to enhance the cytotoxicity of DNA-damaging agents and potentially reverse tumor cell chemo- and radioresistance. fishersci.ca
The inhibitory potency of this compound against its primary targets, PARP-1 and PARP-2, has been quantified through in vitro studies:
| Target | Ki (nM) |
| PARP-1 | 0.47 |
| PARP-2 | 0.85 |
Ki: Inhibition constant, representing the concentration of inhibitor required to produce half maximum inhibition. fishersci.cawikipedia.org
Beyond catalytic inhibition, the cytotoxicity of PARP inhibitors like this compound is also correlated with their ability to "trap" PARP on DNA. This trapping mechanism forms a toxic lesion that stalls replication forks, leading to cell death, particularly in homologous recombination-deficient (HRD) cancer cells. nih.gov
In Vitro Sensitivity and Biomarker Correlations Preclinical research has highlighted the influence of alternative DNA repair pathways on PARP inhibitor sensitivity in ovarian cancer models. medkoo.comwikipedia.org A notable finding involves the role of 53BP1, a protein involved in DNA repair. In in vitro assays using BRCA1-mutant COV362 ovarian cancer cells, the deletion of 53BP1 was observed to increase homologous recombination (HR) and concomitantly decrease sensitivity to PARP inhibitors. medkoo.comwikipedia.org
This observation was further supported by correlative studies in patient samples from a phase I clinical trial, which, while a clinical study, provided insights into pharmacodynamic endpoints derived from preclinical hypotheses. Responses to this compound were predominantly observed in cancers exhibiting homologous recombination deficiency (HRD). medkoo.comwikipedia.org Within the HR-deficient subset, a statistically significant inverse correlation was identified between decreased 53BP1 H-score (a measure of 53BP1 expression) and decreased antitumor efficacy of this compound. This suggests that 53BP1 expression levels could serve as a preclinical pharmacodynamic marker predicting response or resistance to this compound. medkoo.comnih.govwikipedia.org
| Endpoint | Correlation with this compound Antitumor Efficacy (HR-deficient subset) | Statistical Significance (p-value) |
| Decreased 53BP1 H-score | Decreased efficacy (r = -0.69) | 0.004 |
H-score: Histochemistry score, a semi-quantitative measure of protein expression based on staining intensity and percentage of positive cells. medkoo.comwikipedia.org
Drug Resistance Mechanisms to Parp Inhibitors and Abt 767
Intrinsic Resistance Pathways
Intrinsic resistance refers to pre-existing cellular characteristics that render cancer cells less sensitive or unresponsive to PARP inhibitor treatment from the outset. These mechanisms often involve alternative DNA repair pathways or other cellular adaptations that compensate for the PARPi-induced DNA damage.
Alternative DNA Repair Pathway Compensation
In homologous recombination-deficient (HRD) cancer cells, which are typically sensitive to PARP inhibitors, alternative DNA repair pathways can become upregulated or more active, thereby circumventing the synthetic lethality induced by PARPi. nih.gov
Non-homologous End Joining (NHEJ) and Alternative End Joining (Alt-EJ): Many additional double-strand break (DSB) repair pathways, including Non-homologous End Joining (NHEJ) and Alternative End Joining (Alt-EJ), such as microhomology-mediated end joining (MMEJ), can compensate for defective HR. MMEJ is also known as theta-mediated end joining (TMEJ) and is primarily mediated by DNA polymerase theta (Polθ), encoded by the POLQ gene. nih.govoptimaled.com Studies have shown increased POLQ expression in BRCA-mutant breast cancers with defective HRR, suggesting that Polθ-mediated TMEJ serves as an alternative repair route, leading to de novo PARP inhibitor resistance when Polθ is overexpressed. nih.govpharmaffiliates.com High expression of POLQ has also been observed in BRCA2-deficient ovarian cancer cells, where it is suspected that MMEJ complements the HR defect. nih.gov Furthermore, ALDH1A1 has been found to contribute to PARP inhibitor resistance by enhancing MMEJ activity in BRCA2-deficient ovarian cancer cells. oup.comwikipedia.org Conversely, the suppression of NHEJ, for instance by microRNA-622 (miR-622) targeting Ku80, can allow for the unfettered recruitment of the MRN complex and rescue of HR in BRCA1-mutant cells, influencing PARPi sensitivity. medkoo.com
Role of 53BP1 in Homologous Recombination Restoration
The tumor suppressor p53-binding protein 1 (53BP1) plays a critical role in DNA repair pathway choice by inhibiting DNA end resection, a crucial step for HR, and consequently promoting NHEJ. medkoo.comnih.govspecialchem.comwikipedia.org The loss or inactivation of 53BP1 can restore HR in BRCA1-deficient cells, leading to PARP inhibitor resistance. medkoo.commedkoo.comnih.govspecialchem.comwikipedia.orgguidetopharmacology.orgnih.govwikipedia.orgpatsnap.com This restoration of HR allows BRCA1-deficient cells to repair PARPi-induced DNA damage, thus overcoming the synthetic lethality. nih.govwikipedia.org
Research specifically investigating ABT-767 has highlighted the clinical relevance of 53BP1. In a Phase I open-label clinical trial involving ovarian cancer patients, a decreased 53BP1 immunostaining score was correlated with a diminished antitumor efficacy of this compound in the HR-deficient subset. Specifically, in HR-deficient ovarian cancers, a strong negative correlation was observed between the 53BP1 H-score and the percent change in tumor volume (r = -0.69, p = 0.004), suggesting that lower 53BP1 expression predicts reduced response to this compound. It is important to note that the restoration of HR due to 53BP1 loss appears to be specific to BRCA1 deficiency and not BRCA2 deficiency. medkoo.comspecialchem.comwikipedia.org Other proteins, such as REV7 and RIF1, which are downstream effectors of 53BP1, also contribute to this mechanism by inhibiting DNA end resection and promoting NHEJ, and their loss can similarly lead to PARPi resistance. medkoo.comnih.govoptimaled.comspecialchem.comwikipedia.orgguidetopharmacology.org
Table 1: Correlation between 53BP1 H-score and this compound Efficacy in HR-Deficient Ovarian Cancers
| Parameter | Correlation (r) | p-value | Reference |
| 53BP1 H-score vs. % Change in Tumor Volume | -0.69 | 0.004 |
Cellular Adaptations Independent of DNA Repair
Beyond direct DNA repair pathway alterations, other cellular adaptations can contribute to intrinsic PARP inhibitor resistance.
Replication Fork Protection: BRCA1 and BRCA2 are crucial for protecting stalled replication forks from nuclease-mediated degradation. Stabilization of these replication forks, independent of HR restoration, can induce alternative mechanisms of DNA repair, leading to PARPi resistance. For instance, deficiency of Pax2 transactivation domain-interacting protein (PTIP) can impede the recruitment of the MRE11 nuclease to stalled replication forks, protecting nascent DNA strands and resulting in resistance. specialchem.com
Alterations in PARP1: Mutations in PARP1 or reduced PARP1 expression can lead to PARP inhibitor resistance by diminishing the binding of PARPi or by altering the trapping mechanism, which is a key cytotoxic effect of PARP inhibitors. medkoo.comnih.gov Post-translational modifications of PARP1, such as phosphorylation at Tyr907 by c-Met, can increase PARP1 enzymatic activity and reduce its binding to PARP inhibitors, thereby conferring insensitivity. nih.govguidetopharmacology.org
PAR Glycohydrolase (PARG) Downregulation: PARG counteracts PARylation. The depletion or downregulation of PARG expression can lead to hyper-PARylation and restore PARP1 signaling, even in the presence of PARP inhibitors. This can reduce the effectiveness of PARP trapping and contribute to PARPi resistance.
Cell Cycle Checkpoint Alterations: Cancer cells often rely on cell cycle checkpoints to manage DNA damage. Alterations in these checkpoints, such as those involving ATM, ATR, CHK1/2, and WEE1, can influence the cellular response to PARP inhibitors. For example, tumor cells with TP53 mutations may become more reliant on CHK1/2 checkpoints, and their dysregulation can impact PARPi sensitivity. medkoo.com
Acquired Resistance Mechanisms
Acquired resistance develops in cancer cells that initially respond to PARP inhibitor treatment but subsequently become resistant after prolonged exposure. These mechanisms often involve genetic or epigenetic changes that restore DNA repair capabilities or reduce intracellular drug concentrations.
Emergence of BRCA1/2 Reversion Mutations
One of the most well-characterized mechanisms of acquired resistance is the emergence of secondary or "reversion" mutations in BRCA1 or BRCA2 genes. These mutations restore the open reading frame of the original deleterious mutation, leading to the expression of a functional BRCA1 or BRCA2 protein and thereby re-establishing homologous recombination proficiency. nih.govspecialchem.comguidetopharmacology.orgpatsnap.com This restoration of HR allows the cancer cells to effectively repair the DNA damage induced by PARP inhibitors, undermining the basis of synthetic lethality.
Reversion mutations can be detected in circulating tumor DNA (ctDNA) and are a significant clinical mediator of acquired resistance to PARP inhibitors and platinum-based chemotherapy. BRCA2 is frequently observed to undergo reversion, with exon 11 loss being a predominant mechanism, which can result in a functional protein despite the deletion. Microhomology-mediated end joining (MMEJ), a DNA repair pathway involving DNA polymerase theta (Polθ), has been suggested to play a role in mediating these BRCA reversion mutations.
Table 2: Frequency of BRCA Reversion Mutations in Platinum-Treated Cancers
| Platinum Sensitivity Status | Frequency of BRCA Reversion Mutations in cfDNA | Reference |
| Platinum-refractory | 18% (2/11 patients) | |
| Platinum-resistant | 13% (5/38 patients) | |
| Platinum-sensitive | 2% (1/48 patients) |
Upregulation of Efflux Transporters in Preclinical Models
Reduced intracellular drug availability due to the upregulation of drug efflux transporters is another mechanism of acquired resistance to PARP inhibitors. Most approved PARP inhibitors are substrates for the multidrug resistance protein 1 (MDR1), which is encoded by the ABCB1 gene. nih.govspecialchem.compatsnap.com
Overexpression or upregulation of ABCB1/MDR1 leads to enhanced extracellular translocation of PARP inhibitors, effectively pumping the drug out of the cancer cells and reducing its intracellular concentration below therapeutic levels. nih.govpatsnap.com This mechanism has been observed in preclinical models. For example, in BRCA1-deficient mouse mammary tumors, activation of the P-glycoprotein drug efflux transporter (encoded by ABCB1) has been identified as a mechanism of resistance to PARP inhibitors like olaparib (B1684210). nih.govwikipedia.org Similarly, upregulation of MDR1 has been described in engineered PARPi-resistant human ovarian cancer cell lines. There is also evidence suggesting that prior exposure to paclitaxel (B517696) chemotherapy may precondition tumors to develop resistance to PARP inhibitors through the upregulation of MDR1.
Alterations in Downstream Signaling Pathways (e.g., MAPK pathway)
Alterations in downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, can influence the efficacy of PARP inhibitors and contribute to drug resistance. While direct evidence explicitly detailing MAPK pathway alterations as a primary resistance mechanism to this compound in the provided literature is limited, the interplay between MAPK signaling and DNA repair pathways is recognized. Preclinical studies suggest that targeting components of cancer-promoting pathways, including MEK/MAPK, can enhance the efficacy of PARPis. figshare.com For example, resistance to MAPK inhibitors in melanoma cells has been linked to a lower basal expression of ataxia-telangiectasia mutated (ATM), a DNA damage sensor, which in turn leads to decreased homologous recombination repair activity and increased sensitivity to PARP inhibitors. citeab.com This highlights that the status of the MAPK pathway can modulate a tumor's response to PARP inhibition, indicating its relevance in the broader context of PARPi resistance and sensitivity. mims.com
Strategies to Overcome Resistance in Preclinical Settings
Overcoming acquired and intrinsic resistance to PARP inhibitors is a critical area of research aimed at improving patient outcomes. Strategies often involve combination therapies or the identification of novel molecular targets.
Combination Therapies with this compound and Other Agents
While this compound is an investigational PARP inhibitor, specific preclinical data detailing its combination therapies aimed at overcoming resistance are not extensively detailed in the provided search results. However, general strategies for combining PARP inhibitors with other agents to circumvent resistance have been widely explored in preclinical settings. These strategies leverage the concept of synthetic lethality and aim to target alternative DNA repair pathways or enhance anti-tumor responses.
Common combination approaches with PARP inhibitors include:
ATR Inhibitors (ATRi): Preclinical studies have demonstrated that combining PARPis with ATRi can synergistically sensitize BRCA1/2-deficient ovarian cancer cells and tumors to PARPis. This combination increases DNA replication fork instability, double-strand breaks, and apoptosis. newdrugapprovals.org An example includes the combination of Olaparib with Ceralasertib. newdrugapprovals.org
Anti-Angiogenic Agents: Anti-angiogenic agents, such as Cediranib, have shown promise in increasing PARPi susceptibility by inducing homologous recombination deficiency (HRD) through the downregulation of homologous recombination repair genes like BRCA1 and RAD51 under hypoxic stress. newdrugapprovals.org This suggests a potential additive or synergistic effect when combined with PARPis in resistant cancers. newdrugapprovals.org
Immune Checkpoint Inhibitors (ICI): The combination of PARPis with ICIs is considered a promising strategy, particularly in HRD cancers which often exhibit a high tumor mutational burden, leading to increased neoantigen loads and activation of anti-tumor immune responses. newdrugapprovals.org Additionally, PARPis can suppress anti-cancer immunity through PD-L1 upregulation, providing a rationale for this combination. newdrugapprovals.org
Other Targeted Therapies: Preclinical investigations also support combining PARPis with inhibitors of other cancer-promoting pathways, such as WEE1, MEK/MAPK, and PI3K, to enhance PARPi efficacy. figshare.com General PARP inhibition has also been shown to effectively suppress tumor growth in mice when combined with rapamycin, and to increase cell death in PARPi-resistant cells when combined with bortezomib. wikipedia.org
Identification of Novel Molecular Targets to Circumvent Resistance
The identification of novel molecular targets is crucial for developing new therapeutic strategies to overcome PARP inhibitor resistance. One significant target identified in the context of this compound and other PARP inhibitors is 53BP1.
53BP1 (p53-binding protein 1): Low levels of 53BP1 have been negatively correlated with the response to PARP inhibitors like Veliparib (B1684213) (ABT-888) and this compound in ovarian cancer patients with HRD and deleterious BRCA mutations. mims.com Furthermore, in vitro studies have shown that the deletion of 53BP1 can increase homologous recombination (HR) in BRCA1-mutant cells and subsequently decrease their sensitivity to PARP inhibitors. mims.comguidetomalariapharmacology.org This highlights 53BP1 as a crucial factor in modulating PARPi sensitivity and a potential target for intervention.
Beyond 53BP1, other molecular targets are being investigated to circumvent general drug resistance mechanisms, which could potentially be relevant to PARP inhibitor resistance:
EZH2 (Enhancer of Zeste Homolog 2): EZH2 is recognized as a novel therapeutic target in cancer, with its involvement in cancer progression and resistance to various therapies. mims.com Inhibitors targeting EZH2 are currently under development and evaluation. mims.com
Carbonic Anhydrase XII (CA XII): CA XII has emerged as a potential target for overcoming P-glycoprotein (Pgp)-mediated drug resistance. CA XII is often co-expressed and co-located with Pgp in drug-resistant cancer cells. Combining a Pgp substrate chemotherapy with a CA XII inhibitor has shown to block Pgp-mediated resistance and restore the efficacy of chemotherapy in preclinical models. fishersci.dk
Advanced Research Methodologies and Future Directions in Abt 767 Research
Computational Approaches in ABT-767 Research
Computational methods play a pivotal role in modern drug discovery and development, offering efficient ways to predict and analyze molecular interactions. For PARP inhibitors like this compound, these approaches help understand binding affinities and structural relationships.
Molecular docking studies are computational techniques used to predict the preferred orientation of a ligand (like this compound) when bound to a protein target (such as PARP1 or PARP2). These studies aim to characterize the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. For PARP-1 inhibitors, molecular docking and molecular dynamics simulations are widely used to analyze interactions between ligands and binding sites. The availability of numerous crystal structures of PARP-1 complexes in databases provides rich information for understanding binding modes and conformational changes upon ligand binding. By analyzing the contribution of individual residues to the total binding affinity, key residues around the binding sites can be identified. nih.gov
While general principles and applications of molecular docking are well-established for PARP inhibitors, specific detailed molecular docking or ligand-protein interaction studies focusing solely on this compound were not explicitly found in the provided search results. However, such studies would typically aim to identify the precise amino acid residues of PARP1 and PARP2 that interact with this compound, thereby informing its inhibitory mechanism.
Molecular dynamics (MD) simulations extend molecular docking by simulating the time-dependent behavior of molecular systems, providing insights into the dynamic aspects of ligand-protein binding. This includes conformational changes in the protein upon ligand binding, the stability of the ligand-protein complex, and the binding and unbinding pathways. These simulations can offer valuable information about ligand binding prior to the screening process by systematically analyzing different conformational states of the complex. nih.gov
Similar to molecular docking, specific molecular dynamics simulation studies detailing the binding of this compound to its PARP targets were not explicitly identified in the provided search results. However, MD simulations are crucial for understanding the dynamic interaction between PARP inhibitors and their targets, including the chromatin remodeler ALC1 which is recruited to PARylated nucleosomes by PARP1 and PARP2. elifesciences.org
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, investigating how changes in the chemical structure of a compound affect its biological activity. In the context of lead optimization, SAR studies guide the modification of initial lead compounds to enhance potency, selectivity, and pharmacokinetic properties. This iterative process involves designing, synthesizing, testing, and analyzing new analogs to achieve an improved profile. researchgate.net
For PARP-1 inhibitors, SAR studies have been instrumental in developing novel compounds by evaluating the inhibitory activity of synthesized analogues. Clinical candidates like veliparib (B1684213) (ABT-888) and olaparib (B1684210) (AZD-2281) have served as reference standards in such enzyme inhibitory assays. acs.org While the principles of SAR are universally applied in the development of PARP inhibitors, specific SAR studies detailing the optimization of this compound itself were not found in the provided search results.
Predictive modeling utilizes computational and statistical approaches to forecast the efficacy of drug candidates in preclinical systems. For this compound, such modeling has focused on identifying biomarkers that predict patient response. Preclinical studies have shown that changes in alternative DNA repair pathways influence PARP inhibitor sensitivity in ovarian cancer models. researchgate.net
A key finding in the context of this compound is the role of 53BP1. In homologous recombination-deficient (HR-deficient) ovarian cancer, a decreased 53BP1 H-score was associated with decreased antitumor efficacy of this compound. researchgate.net, oup.com This suggests that 53BP1 could serve as a potential predictor of response to PARP inhibitor treatment. Furthermore, a phase 1 study of this compound in advanced solid tumors revealed that mutations in BRCA1 or BRCA2, homologous recombination deficiency (HRD), and platinum sensitivity were associated with tumor response. nih.gov The median progression-free survival was notably longer for HRD-positive patients (6.7 months) compared to HRD-negative patients (1.8 months) with ovarian cancer, indicating that HRD status is a significant biomarker for this compound sensitivity. nih.gov
Table 1: Predictive Biomarkers for this compound Efficacy in Ovarian Cancer
| Biomarker Category | Specific Biomarker/Condition | Association with this compound Efficacy | Source |
| DNA Repair Pathway | Decreased 53BP1 H-score | Decreased antitumor efficacy in HR-deficient ovarian cancer | researchgate.net, oup.com |
| Genomic Status | BRCA1 or BRCA2 Mutations | Associated with tumor response | nih.gov |
| Genomic Status | Homologous Recombination Deficiency (HRD) | Associated with tumor response; longer progression-free survival | nih.gov |
| Clinical History | Platinum Sensitivity | Associated with tumor response | nih.gov |
In Vitro and Ex Vivo Modeling for this compound Research
In vitro and ex vivo models are crucial for studying drug mechanisms in a controlled environment, bridging the gap between computational predictions and in vivo studies.
Three-dimensional (3D) cell culture systems and organoids represent advanced in vitro models that more accurately replicate the physiological structure and microenvironment of human tissues compared to traditional two-dimensional (2D) cell cultures. researchgate.net, google.com, These models are increasingly utilized in cancer research to study tumor growth, invasion, drug responses, and patient-specific disease modeling. google.com, They offer a more physiologically relevant context for evaluating drug efficacy and toxicity. google.com
For ovarian cancer research, 3D cell cultures are considered a fundamental tool for studying features like recurrence and chemoresistance. While 3D cell line screens are employed for PARP inhibitors, including in ovarian cancer cell lines such as COV362, specific studies explicitly detailing the direct use of this compound in 3D cell culture models or organoids were not clearly identified in the provided search results. However, the general applicability of these advanced models to PARP inhibitor research suggests their potential for future investigations into this compound.
Structural and Biophysical Characterization of Abt 767 Interactions
Structural Basis of PARP-ABT-767 Complex Formation
ABT-767 functions as a competitive inhibitor, primarily targeting PARP-1 and PARP-2 by binding to their nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding pockets within the catalytic domain cancer.govnih.gov. This binding mechanism interferes with the ability of PARP enzymes to repair damaged DNA via the base excision repair (BER) pathway, leading to the accumulation of DNA strand breaks and promoting genomic instability cancer.gov.
Identification of Key Amino Acid Residues Involved in Binding
While specific high-resolution structural data detailing the precise interactions of this compound with PARP-1 and PARP-2 are not extensively detailed in publicly available search results, the general binding principles for PARP inhibitors to the catalytic domain are well-established. PARP inhibitors, as nicotinamide mimetics, typically occupy the NAD+ binding site. Conserved amino acid residues within this binding pocket are crucial for inhibitor interaction across different PARP family members. For instance, in PARP-1, residues such as Gly863, Ala898, Ser904, and Tyr907 (based on PARP-1 numbering) are known to be involved in the binding of various PARP inhibitors mdpi.com. These residues contribute to the precise positioning and stabilization of the inhibitor within the active site. Variations in key residues between PARP family members, such as Gln319 and Glu322 in PARP-2 compared to Glu763 and Asp766 in PARP-1, can influence inhibitor selectivity and binding affinity frontiersin.org.
Hydrogen Bonding and Hydrophobic Interactions
The formation of a stable PARP-ABT-767 complex is driven by a combination of non-covalent interactions, including hydrogen bonding and hydrophobic interactions. For general PARP inhibitors, hydrogen bonds are typically formed between the inhibitor's functional groups and the backbone or side-chain atoms of key amino acid residues in the NAD+ binding pocket mdpi.com. For example, studies on other PARP inhibitors indicate the formation of hydrogen bonds with residues like Gly863 and Ser904 in PARP-1 mdpi.com. These interactions are critical for the specificity and potency of the inhibitor.
Biophysical Characterization Techniques
Biophysical techniques are indispensable for quantitatively assessing the binding kinetics, affinity, and thermodynamic parameters of small molecule inhibitors with their protein targets.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
Surface Plasmon Resonance (SPR) is a label-free, real-time technology widely utilized to characterize biomolecular interactions, providing insights into binding kinetics (association and dissociation rates) and affinity researchgate.netnih.govitcproject.org. In an SPR experiment, one of the interactants (the ligand, e.g., PARP enzyme) is immobilized on a sensor surface, and the other (the analyte, e.g., this compound) flows over it researchgate.netportlandpress.com. Changes in the refractive index at the sensor surface due to molecular mass changes upon binding are detected, generating a sensorgram that depicts the binding event over time researchgate.net.
SPR allows for the determination of the association rate constant (k_on), which describes how quickly the complex forms, and the dissociation rate constant (k_off), which indicates how quickly the complex breaks apart nih.gov. From these kinetic rates, the equilibrium dissociation constant (K_D) can be calculated (K_D = k_off / k_on), providing a measure of binding affinity nih.gov. A lower K_D value indicates higher binding affinity. While this compound is known to be a potent inhibitor of PARP-1 (K_i = 0.47 nM) and PARP-2 (K_i = 0.85 nM) nih.govnih.gov, indicating high affinity, specific detailed SPR binding kinetic data (k_on, k_off) for this compound were not found in the provided search results.
| Compound | Target | Inhibition Constant (Ki) |
|---|---|---|
| This compound | PARP-1 | 0.47 nM nih.govnih.gov |
| This compound | PARP-2 | 0.85 nM nih.govnih.gov |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with molecular interactions, thereby providing a complete thermodynamic profile of the binding event pnas.org. During an ITC experiment, a ligand (e.g., this compound) is incrementally titrated into a solution containing the macromolecule (e.g., PARP enzyme), and the heat absorbed or released with each injection is precisely measured pnas.org.
From the raw heat data, ITC can determine several key thermodynamic parameters:
Enthalpy change (ΔH): Represents the heat absorbed or released during binding, reflecting the strength and type of bonds formed (e.g., hydrogen bonds, van der Waals interactions) pnas.org.
Entropy change (ΔS): Reflects changes in molecular disorder or order upon binding, often associated with hydrophobic interactions and conformational changes.
Stoichiometry (n): Indicates the number of ligand molecules that bind to one macromolecule pnas.org.
Equilibrium dissociation constant (K_D): Derived from the binding isotherm, similar to SPR, providing an affinity measure.
ITC provides a comprehensive understanding of the molecular forces driving the binding interaction, differentiating between enthalpy-driven (e.g., strong hydrogen bonds) and entropy-driven (e.g., hydrophobic effect) processes researchgate.net. While ITC is a standard technique for characterizing ligand-protein interactions, specific ITC data for the binding of this compound to PARP-1 or PARP-2 were not found in the provided search results.
Abt 767 in the Context of Intersecting Cellular and Metabolic Pathways
Impact of ABT-767 on Cellular Metabolism
There is no direct evidence from the provided search results to suggest that this compound has a primary or well-characterized impact on nicotinate (B505614) and nicotinamide (B372718), purine (B94841), or cysteine and methionine metabolism. The primary role of PARP inhibitors like this compound is to block the repair of single-strand DNA breaks. This action leads to the accumulation of DNA damage, genomic instability, and ultimately, cell death, particularly in cancer cells that are deficient in other DNA repair pathways like homologous recombination. While cellular metabolism and DNA repair are interconnected processes, specific studies detailing the metabolic consequences of this compound treatment are not available.
Effects on Purine Metabolism
Purine metabolism is fundamental for the synthesis of DNA and RNA, as well as for cellular energy transfer in the form of ATP and GTP. While the inhibition of DNA repair by this compound ultimately affects DNA integrity, there is no information to suggest a direct regulatory role for this compound in the enzymatic pathways of purine biosynthesis or degradation. The cellular response to the DNA damage induced by PARP inhibition might indirectly influence purine metabolism to meet the demands of DNA repair or to trigger apoptotic pathways, but this has not been specifically investigated for this compound.
Influence on Cysteine and Methionine Metabolism
Cysteine and methionine are sulfur-containing amino acids crucial for protein synthesis, methylation reactions (via S-adenosylmethionine), and the synthesis of important metabolites like glutathione, which is a key antioxidant. There are no available data to indicate that this compound directly interacts with or modulates the enzymes involved in cysteine and methionine metabolism.
Interplay with Telomere Maintenance Mechanisms
Telomeres are protective structures at the ends of chromosomes, and their maintenance is crucial for genomic stability and cellular longevity. Cancer cells often achieve immortality by activating telomere maintenance mechanisms.
Alternative Lengthening of Telomeres (ALT) Pathways
In about 10-15% of cancers, telomeres are maintained through a telomerase-independent mechanism known as the Alternative Lengthening of Telomeres (ALT) pathway, which relies on homologous recombination. Given that PARP inhibitors like this compound target DNA repair processes, there is a theoretical basis for potential interactions with the ALT pathway. However, no studies were found that specifically investigate the effect of this compound on ALT-positive cancer cells or the mechanisms of the ALT pathway.
Genomic Stability and Telomere Integrity in Response to this compound
The primary mechanism of this compound is to induce genomic instability by preventing DNA repair. Dysfunctional telomeres can themselves be a source of genomic instability. While the action of this compound at sites of DNA damage throughout the genome is established, its specific impact on the integrity of telomeric DNA and the proteins that protect it has not been a focus of the available research. It is plausible that by inhibiting PARP, this compound could affect the repair of any single-strand breaks that occur within the telomeric repeats, but this specific interaction is not documented.
Cross-Talk with Other DNA Repair Pathways
The cellular response to DNA damage is a complex network of interconnected signaling pathways. The inhibition of a key pathway, such as BER by this compound, can lead to a reliance on and modulation of other DNA repair mechanisms.
While direct studies on the specific modulation of Nonhomologous End-Joining (NHEJ) by this compound are limited, research on the broader class of PARP inhibitors provides significant insights. In cells with deficiencies in the homologous recombination (HR) pathway of DNA repair, the inhibition of PARP has been shown to lead to an increased reliance on the more error-prone NHEJ pathway. escholarship.org This can result in genomic instability and contribute to the cytotoxic effects of PARP inhibitors in these cancer cells. escholarship.org
Studies have demonstrated that treatment with PARP inhibitors can induce the phosphorylation of DNA-dependent protein kinase (DNA-PK) substrates, a key step in the activation of NHEJ. escholarship.org This suggests that in the presence of PARP inhibition, cells may attempt to repair double-strand breaks that arise from the collapse of replication forks at sites of unrepaired single-strand breaks using the NHEJ pathway. However, this reliance on an error-prone pathway can be detrimental to the cell. Disabling NHEJ in conjunction with PARP inhibition has been shown to rescue HR-deficient cells from lethality, highlighting the critical role of NHEJ in the mechanism of action of PARP inhibitors in this context. escholarship.org
Table 1: Key Proteins in the NHEJ Pathway Potentially Affected by PARP Inhibition
| Protein | Function in NHEJ | Potential Impact of PARP Inhibition |
| Ku70/Ku80 | Heterodimer that binds to DNA double-strand ends, initiating NHEJ. | Increased recruitment to DNA ends in the absence of efficient BER. |
| DNA-PKcs | Catalytic subunit of the DNA-dependent protein kinase, activated by Ku binding. | Phosphorylation and activation may be stimulated by the accumulation of DNA double-strand breaks. escholarship.org |
| Artemis | Nuclease that processes DNA ends. | May be increasingly utilized to process complex DNA breaks. |
| XRCC4 | Stabilizes and stimulates the activity of DNA Ligase IV. | Essential for the final ligation step, its role becomes more critical. |
| DNA Ligase IV | Catalyzes the final ligation of the broken DNA strands. | Increased demand for its activity to complete the repair process. |
The inhibition of PARP by compounds like this compound can force cancer cells to rely on alternative, or compensatory, DNA repair pathways to survive. One such pathway that has garnered significant attention is the alternative non-homologous end joining (Alt-NHEJ) or microhomology-mediated end joining (MMEJ) pathway. This is another error-prone repair mechanism that becomes more active when classical NHEJ or HR is compromised.
Research suggests that in HR-defective cells, the inhibition of PARP can lead to a dependency on Alt-NHEJ for the repair of double-strand breaks. nih.gov This reliance on a highly mutagenic repair pathway can further contribute to the genomic instability of cancer cells, which can be a double-edged sword, either leading to cell death or promoting the evolution of drug-resistant clones. The intricate balance between different DNA repair pathways is a crucial factor in determining the ultimate fate of a cancer cell treated with a PARP inhibitor.
Broader Implications for Cancer Cell Biology
The effects of this compound and other PARP inhibitors extend beyond the direct modulation of DNA repair pathways, influencing fundamental cellular processes such as cell cycle progression and cellular senescence.
The accumulation of DNA damage is a potent signal for the activation of cell cycle checkpoints. These checkpoints are critical for preventing the propagation of damaged DNA to daughter cells. PARP inhibitors, by causing an accumulation of DNA damage, can induce cell cycle arrest, providing time for the cell to attempt repairs.
Studies on various PARP inhibitors have consistently shown an induction of cell cycle arrest at the G2/M checkpoint. researchgate.net This arrest is a consequence of the DNA damage response (DDR) signaling cascade, which prevents cells with damaged DNA from entering mitosis. The G2/M checkpoint is a critical control point, and its activation in response to PARP inhibition is a key component of the cellular response to this class of drugs.
Table 2: Impact of PARP Inhibitors on Cell Cycle Phases
| Cell Cycle Phase | Expected Effect of PARP Inhibition | Underlying Mechanism |
| G1/S | Minimal direct effect. | The primary DNA damage induced by PARP inhibition (single-strand breaks converting to double-strand breaks during replication) manifests in S and G2 phases. |
| S | Potential for replication fork stalling and collapse. | Unrepaired single-strand breaks encountered by the replication machinery can lead to the formation of double-strand breaks. |
| G2/M | Induction of cell cycle arrest. researchgate.net | Activation of the DNA damage checkpoint in response to the accumulation of double-strand breaks prevents entry into mitosis. |
Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various cellular stresses, including extensive DNA damage. Recent research has indicated that PARP inhibitors can induce a senescence-like phenotype in cancer cells. mdpi.com This therapy-induced senescence is characterized by a flattened and enlarged morphology, increased activity of senescence-associated β-galactosidase (SA-β-gal), and the expression of a specific set of secreted proteins known as the senescence-associated secretory phenotype (SASP). nih.gov
The induction of senescence by PARP inhibitors may represent an alternative cell fate to apoptosis. While senescent cells are no longer proliferating, they can remain metabolically active and influence their microenvironment through the SASP. nih.gov The SASP can have both pro-tumorigenic and anti-tumorigenic effects, making the induction of senescence a complex outcome of PARP inhibitor treatment.
The cellular response to DNA damage is orchestrated by a complex signaling network known as the DNA damage response (DDR). Key players in this network include the sensor kinases ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related), and their downstream effector kinases Chk1 and Chk2. These kinases are responsible for initiating the signaling cascades that lead to cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis or senescence.
Given that this compound functions by inducing DNA damage, it consequently activates these DNA damage checkpoints. The accumulation of single-strand breaks and their conversion to double-strand breaks during replication is a potent activator of the ATR-Chk1 pathway. mdpi.com This pathway is critical for stabilizing replication forks and for signaling to the cell cycle machinery to halt progression. While direct evidence for this compound is not extensively available, the mechanism of action of PARP inhibitors strongly suggests that the ATR-Chk1 pathway would be activated in response to treatment. The activation of these checkpoints is a critical determinant of the cellular response to this compound, influencing whether a cell undergoes cell cycle arrest and repair, or is pushed towards apoptosis or senescence.
Q & A
Q. What is the recommended Phase 2 dose (RP2D) of ABT-767, and how was it determined in clinical trials?
The RP2D for this compound was established as 400 mg twice daily (BID) based on a Phase 1 dose-escalation study. This dose was selected after observing dose-limiting toxicities (DLTs), including grade 3/4 anemia and fatigue, at higher doses (e.g., 500 mg BID). Pharmacokinetic (PK) data confirmed dose proportionality up to 500 mg BID, but safety and tolerability profiles favored 400 mg BID as optimal .
Q. How does food intake affect this compound pharmacokinetics, and what methodological adjustments are needed for dosing schedules?
this compound exhibits no significant food effect on bioavailability (Cmax or AUC). This was validated in trials comparing fasting vs. non-fasting PK parameters, allowing flexible dosing without dietary restrictions. Researchers should prioritize consistent administration timing to minimize variability in drug exposure .
Q. What are the most common adverse events (AEs) associated with this compound, and how do they correlate with dose escalation?
Grade 3/4 AEs include anemia (dose-dependent) , fatigue, nausea, and appetite loss. Anemia incidence increased from 5% at 20 mg daily to 31% at 500 mg BID. Researchers should implement frequent hematologic monitoring and dose-reduction protocols (e.g., 20% dose reduction for hemoglobin <8 g/dL) .
Q. Which patient populations showed the highest objective response rates (ORR) in Phase 1 trials?
Patients with BRCA1/2 mutations or homologous recombination deficiency (HRD)-positive tumors demonstrated superior responses. ORR was 21% (RECIST 1.1) and 30% (RECIST + CA-125) in ovarian cancer cohorts, with HRD-positive patients achieving a median progression-free survival (PFS) of 6.7 months vs. 1.8 months in HRD-negative patients .
Advanced Research Questions
Q. How do contradictions in efficacy metrics (e.g., RECIST 1.1 vs. CA-125 criteria) impact the interpretation of this compound’s clinical activity?
Discrepancies arise from tumor heterogeneity and biomarker dynamics :
Q. What statistical approaches are recommended for analyzing covariates like platinum sensitivity and BRCA status in this compound trials?
Multivariate Cox regression models identified platinum sensitivity (p<0.01) and BRCA mutations (p<0.05) as independent predictors of PFS. Researchers should stratify randomization by these covariates and use interaction terms to assess combinatorial effects. Sensitivity analyses (e.g., bootstrapping) can validate robustness in small cohorts .
Q. How can preclinical models address the lack of data on this compound resistance mechanisms, such as BRCA reversion mutations?
Preclinical strategies include:
- Patient-derived xenografts (PDXs) from post-ABT-767 progression samples to identify BRCA reversion or PARP1 overexpression.
- CRISPR screens to map synthetic lethal partners beyond HRD (e.g., ATM/POLQ pathways). Current trials lack longitudinal genomic data, highlighting a critical research gap .
Q. Why do some HRD-positive patients without BRCA mutations respond to this compound, and how should this inform biomarker validation?
In HRD-positive/BRAF-wild-type patients, alternative drivers of HRD (e.g., RAD51C/D mutations or epigenetic silencing) may confer sensitivity. Researchers should expand biomarker panels to include:
- Genomic scarring (e.g., Myriad MyChoice® HRD score).
- Functional assays (e.g., RAD51 foci formation) to capture non-BRCA HR deficiencies .
Methodological Recommendations
- Trial Design : Use adaptive designs (e.g., BOIN or mTPI) for dose optimization in heterogeneous populations .
- Data Contradiction Analysis : Apply counterfactual frameworks to reconcile RECIST/CA-125 discrepancies .
- Biomarker Integration : Leverage multi-omics platforms (e.g., whole-exome sequencing + methylation arrays) for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
